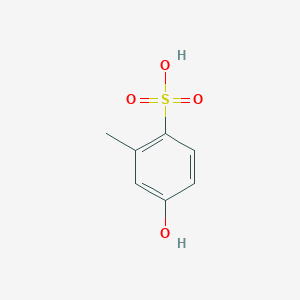

4-Hydroxy-2-methylbenzenesulfonic acid

Descripción

BenchChem offers high-quality 4-Hydroxy-2-methylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPXOMYXFFYJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221535 | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-05-6 | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1X8X329NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

High-Purity Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid via Thermodynamic Sulfonation

Topic: High-Purity Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid from m-Cresol Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, CDMO Researchers, and Drug Development Scientists

Executive Summary

The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid (CAS 7134-05-6) from m-cresol presents a classic challenge in regioselective aromatic substitution: distinguishing between the kinetically favored ortho-substitution and the thermodynamically stable para-substitution.[1] This guide outlines a robust, scalable protocol designed to maximize the yield of the 4-isomer (para to the hydroxyl group) while minimizing the formation of the 6-isomer and disulfonated byproducts.

The methodology relies on exploiting the reversibility of the sulfonation reaction at elevated temperatures (>100°C) to drive the equilibrium toward the sterically less hindered and thermodynamically superior 4-position. This compound serves as a critical intermediate in the synthesis of condensation polymers like Policresulen and various azo-dye precursors.

Mechanistic Principles & Regiochemistry

Electrophilic Aromatic Substitution Landscape

m-Cresol (3-methylphenol) contains two activating groups: a strong hydroxyl (-OH) donor and a weak methyl (-CH3) donor.

-

Hydroxyl Group (C1): Strong ortho/para director.

-

Methyl Group (C3): Weak ortho/para director.

These groups act cooperatively to activate the ring, but they compete for directing the incoming sulfonyl group (

The Regioselectivity Map

There are three potential sites for electrophilic attack:

-

Position 2 (Ortho to both): Sterically crowded (sandwiched between OH and CH3). Highly unlikely.

-

Position 6 (Ortho to OH, Para to CH3): Kinetically favored due to the strong activation by OH, but sterically hindered.

-

Position 4 (Para to OH, Ortho to CH3): Thermodynamically favored. The para-position to the hydroxyl group offers the lowest steric energy state for the bulky sulfonic acid group.

The "Senior Scientist" Insight: At low temperatures (<100°C), the reaction is under kinetic control , leading to a mixture of the 6-isomer (ortho) and 4-isomer. However, sulfonation is reversible.[1] By operating at high temperatures, we induce thermodynamic control .[1] The labile sulfonic group at the crowded 6-position desulfonates and re-attacks the more stable 4-position.

Figure 1: Kinetic vs. Thermodynamic pathways in m-cresol sulfonation. High heat drives the reversible ortho-isomer into the stable para-form.

Critical Process Parameters

To ensure reproducibility and high purity, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.05 - 1.10 eq | Slight excess ensures full conversion of m-cresol. Large excess complicates isolation (high residual acid). |

| Temperature | 110°C - 120°C | Essential for thermodynamic control. Below 100°C risks retaining the 6-isomer impurity. |

| Reaction Time | 2 - 4 Hours | Allows sufficient time for the "ortho-to-para" rearrangement. |

| Reagent Quality | 98% | Water inhibits the reaction by diluting the electrophile ( |

| Agitation | High Shear | The reaction mixture becomes extremely viscous as the sulfonic acid forms. Efficient mixing is vital to prevent charring. |

Optimized Synthetic Protocol

Materials

-

Precursor: m-Cresol (99%+ purity).

-

Reagent: Sulfuric Acid (98% conc.).[2]

-

Solvent: None (Neat reaction) or 1,2-Dichlorobenzene (if azeotropic water removal is desired, though neat is standard for this scale).

Step-by-Step Methodology

Step 1: Charge and Heat

-

Charge m-cresol (1.0 eq) into a glass-lined reactor or round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Heat the m-cresol to 60°C to lower viscosity and ensure a homogenous liquid phase.

Step 2: Controlled Addition (Exotherm Management)

-

Begin dropwise addition of

(1.1 eq). -

Caution: The reaction is highly exothermic. Control addition rate to maintain internal temperature between 80°C–90°C.

-

Note: The mixture will darken and viscosity will increase significantly.

Step 3: The "Baking" Phase (Thermodynamic Conversion)

-

Once addition is complete, ramp the temperature to 110°C–120°C .

-

Hold at this temperature for 3 to 4 hours .

-

In-Process Control (IPC): Take a sample, dilute in

. Check

Step 4: Isolation (Salting Out Method) Since the free sulfonic acid is highly hygroscopic and difficult to handle, it is often isolated as the sodium or ammonium salt, or used directly as a solution.

-

Cool the reaction mass to 80°C.

-

Slowly add water (approx. 2x volume of reaction mass) to quench.

-

To isolate the Sodium Salt: Add saturated NaCl solution (brine) or solid NaCl to the acidic solution while stirring.

-

Cool to 0–5°C. The sodium sulfonate salt will precipitate.

-

Filter and wash with ice-cold brine, then a small amount of ice-cold ethanol to remove residual acid.

Step 5: Purification (Optional)

-

Recrystallize the crude salt from water/ethanol (80:20).

Figure 2: Process flow diagram emphasizing the critical high-temperature "baking" step for isomeric purity.

Analytical Validation

To confirm the identity of 4-Hydroxy-2-methylbenzenesulfonic acid , look for the following spectral signatures:

-

-NMR (D_2O):

-

The aromatic region should show two distinct singlets (or weak doublets due to long-range coupling) representing the protons at C3 and C6 (relative to the sulfonic acid at C1).

-

Proton A (C3, ortho to OH): ~6.7 ppm.

-

Proton B (C6, ortho to SO3H): ~7.6 ppm (deshielded by the sulfonic group).

-

Methyl Group: Singlet at ~2.2 ppm.

-

Absence of Ortho-isomer: Look for the absence of coupling patterns associated with adjacent protons (which would exist in the 6-sulfonic acid isomer).

-

Safety & Troubleshooting

-

Viscosity Lock-up: If the reaction mass becomes too viscous to stir during the baking phase, a small amount of acetic acid or sulfolane can be used as an inert solvent, though this complicates workup.

-

Desulfonation: Do not overheat (>150°C) as this can lead to total desulfonation or polymerization (charring).

-

Hygroscopicity: The free acid is extremely hygroscopic. Store under inert atmosphere or convert immediately to the salt form.

References

-

ChemicalBook. (2023). 4-Hydroxy-2-methylbenzenesulfonic acid Chemical Properties and Synthesis. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81554, 4-Hydroxy-2-methylbenzenesulfonic acid. Link

- Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers.

- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience.

-

BenchChem. (2025). Controlling ortho vs para sulfonation of phenol with temperature. Link

Sources

A Guide to the Spectroscopic Characterization of 4-Hydroxy-2-methylbenzenesulfonic Acid

This technical guide provides a detailed exploration of the spectroscopic signature of 4-Hydroxy-2-methylbenzenesulfonic acid (CAS 7134-05-6), a key intermediate in various chemical syntheses.[1][2] As a substituted aromatic compound, its structural verification relies on a multi-technique approach, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and quality control professionals who require a foundational understanding of this molecule's spectral properties for unambiguous identification and characterization.

Molecular Structure and Analytical Rationale

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-Hydroxy-2-methylbenzenesulfonic acid possesses a benzene ring substituted with three distinct functional groups: a hydroxyl (-OH), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group. The relative positions of these groups (1-sulfonic acid, 2-methyl, 4-hydroxy) create a specific substitution pattern that dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.

Our analytical approach is designed to be a self-validating system. NMR will elucidate the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy will confirm the presence of key functional groups. Finally, Mass Spectrometry will verify the molecular weight and provide structural clues through fragmentation analysis.

Caption: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will show signals for the aromatic protons and the methyl protons. The acidic protons of the -OH and -SO₃H groups are often broad and may exchange with D₂O, causing them to disappear from the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~7.6 - 7.8 | d | 1H | Ortho to the strongly electron-withdrawing -SO₃H group, resulting in significant deshielding. |

| H-5 | ~6.8 - 7.0 | dd | 1H | Ortho to the electron-donating -OH group and meta to -SO₃H. |

| H-3 | ~6.7 - 6.9 | d | 1H | Ortho to the -OH group and shielded by the adjacent methyl group. |

| -CH₃ | ~2.2 - 2.4 | s | 3H | Typical range for a methyl group attached to an aromatic ring. |

| -OH, -SO₃H | > 10 (in DMSO) | br s | 2H | Acidic protons, often broad and variable in position. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of the substituents. [3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-4 (C-OH) | 155 - 160 | The -OH group causes strong deshielding (downfield shift). |

| C-1 (C-SO₃H) | 140 - 145 | The -SO₃H group is electron-withdrawing, deshielding the attached carbon. |

| C-2 (C-CH₃) | 138 - 142 | Substituted carbon, influenced by both methyl and sulfonic acid groups. |

| C-6 | 128 - 132 | Influenced by the adjacent electron-withdrawing sulfonic acid group. |

| C-5 | 115 - 120 | Ortho to the electron-donating -OH group, resulting in shielding. |

| C-3 | 113 - 118 | Ortho to the -OH group, showing significant shielding. |

| -CH₃ | 18 - 22 | Typical range for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. [5]The spectrum of a solid sample is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The data presented are based on characteristic frequencies observed for analogous compounds like p-toluenesulfonic acid and 4-hydroxybenzenesulfonic acid. [6][7]

Experimental Protocol: KBr Pellet Preparation

The KBr pellet method is a classic transmission technique that yields high-quality spectra when performed correctly. [8]

-

Grinding: Grind 1-2 mg of the sample with an agate mortar and pestle. Add ~200 mg of dry, spectroscopic-grade KBr powder. [9]2. Mixing: Gently but thoroughly mix the sample and KBr until a fine, homogeneous powder is obtained. The goal is uniform dispersion. [10]3. Pressing: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet. [11]4. Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum of the empty instrument should be collected first.

IR Spectral Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3600 (broad) | O-H Stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding. |

| 2800 - 3100 (broad) | O-H Stretch | Sulfonic Acid -OH | Very broad absorption, often underlying the C-H stretches, characteristic of the strongly hydrogen-bonded acidic proton. |

| 2950 - 3100 | C-H Stretch | Aromatic & Methyl | Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are just below 3000 cm⁻¹. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1200 - 1250 | S=O Asymmetric Stretch | Sulfonic Acid | A very strong and characteristic absorption for the sulfonyl group. |

| 1030 - 1080 | S=O Symmetric Stretch | Sulfonic Acid | Another strong, reliable absorption for the sulfonyl group. |

| ~800 - 850 | C-H Out-of-Plane Bend | Aromatic Ring | The exact position is diagnostic of the 1,2,4-trisubstitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns. [12]Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. [13]For a polar, non-volatile molecule like a sulfonic acid, a "softer" ionization technique like Electrospray Ionization (ESI) is often more suitable.

Experimental Protocol: Electron Ionization (EI) MS (Conceptual)

-

Sample Introduction: The sample must be vaporized before ionization. This is typically achieved by heating the sample on a direct insertion probe. [13]Thermally labile compounds may decompose under these conditions.

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•). [14]3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis and Detection: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum. [12]

MS Spectral Interpretation

The molecular weight of 4-Hydroxy-2-methylbenzenesulfonic acid is 188.20 g/mol . [1]The mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z = 188. The fragmentation is dominated by the lability of the sulfonic acid group.

| m/z Value | Proposed Fragment | Rationale for Formation |

| 188 | [C₇H₈O₄S]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₇H₈O]⁺• | Loss of sulfur trioxide (-SO₃) from the molecular ion. This fragment corresponds to the m-cresol radical cation. |

| 107 | [C₇H₇O]⁺ | Loss of a hydrogen radical from the m-cresol fragment, forming a stable hydroxytropylium-type ion. This is often a very intense peak. |

| 90 | [C₆H₆O]⁺• | Loss of a methyl radical from the m-cresol fragment, followed by rearrangement. |

| 79 | [C₆H₇]⁺ | Loss of -CO from the m-cresol fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

The most characteristic fragmentation pathway for aromatic sulfonic acids is the loss of SO₂ or SO₃. [15]For this molecule, the cleavage of the C-S bond to lose an SO₃ molecule is a highly favorable pathway, leading to the stable m-cresol cation radical at m/z 108.

Caption: Primary fragmentation pathway for 4-Hydroxy-2-methylbenzenesulfonic acid in MS.

Conclusion

The structural elucidation of 4-Hydroxy-2-methylbenzenesulfonic acid is reliably achieved through a concerted application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons in the substituted aromatic ring. FTIR spectroscopy provides rapid and definitive confirmation of the hydroxyl, methyl, and sulfonic acid functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of sulfur trioxide. Together, these spectroscopic data points provide a robust and verifiable signature for the unambiguous identification of the title compound.

References

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Available from: [Link]

-

Helsinki.fi. Quick User Guide for FT-IR. Available from: [Link]

-

Shimadzu. KBr Pellet Method. Available from: [Link]

-

Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available from: [Link]

-

PubChem. 4-Hydroxy-2-methylbenzenesulfonic acid. Available from: [Link]

-

Scientific Research Publishing. (2013). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 3, 1-5. Available from: [Link]

-

NIST. Benzenesulfonic acid, 4-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

-

Ionization Methods in Organic Mass Spectrometry. Available from: [Link]

-

Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). Available from: [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available from: [Link]

-

University of Oregon. 13C NMR Chemical Shift Table. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

NIST. Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 4-Hydroxybenzenesulfonic acid(98-67-9) IR Spectrum [chemicalbook.com]

- 7. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rroij.com [rroij.com]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. as.uky.edu [as.uky.edu]

- 15. aaqr.org [aaqr.org]

Derivation of 4-Hydroxy-2-methylbenzenesulfonic Acid from Natural Precursors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylbenzenesulfonic acid is a valuable chemical intermediate, notably in the synthesis of pharmaceutical agents like Policresulen. While not directly available from natural sources, it can be efficiently synthesized from naturally occurring precursors. This guide provides a comprehensive, technically-grounded walkthrough for its derivation, beginning with the isolation of the key precursor, m-cresol, from natural matrices and culminating in a detailed protocol for its regioselective sulfonation. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them based on a solid understanding of the reaction dynamics.

Part 1: The Natural Precursor: m-Cresol (3-Methylphenol)

The journey to synthesizing 4-Hydroxy-2-methylbenzenesulfonic acid begins with its logical precursor, m-cresol. Understanding the natural origins and extraction of this starting material is fundamental to the entire process.

Natural Occurrence and Biosynthesis

m-Cresol, along with its isomers, is a widely distributed phenolic compound in the environment.[1] Its primary natural sources include:

-

Fossil Fuels: A significant portion of the world's cresol supply is obtained from the fractional distillation of coal tar and petroleum residues.[1][2][3]

-

Biomass Combustion: The smoke from burning wood and other biomass contains cresols.[4][5]

-

Microbial Metabolism: In the human gut, certain anaerobic bacteria, such as those from the Clostridium genus, can produce cresols through the fermentation of the amino acid tyrosine.[6][7] This metabolic pathway is a significant endogenous source of these compounds.[6][8]

-

Plant Kingdom: Cresols are found as constituents in various plant lipids and oils and can be detected in foods such as tomatoes, asparagus, and certain cheeses.[4][5][9]

The microbial biosynthesis of the closely related p-cresol from tyrosine has been well-studied and serves as a model for cresol formation in biological systems.[6] This process underscores the prevalence of cresol structures in nature, making them accessible starting points for chemical synthesis.

Extraction and Isolation from Natural Matrices

Obtaining a purified m-cresol fraction is a critical prerequisite for synthesis. The choice of extraction methodology depends heavily on the source matrix. While industrial-scale separation from coal tar is common, lab-scale isolation from environmental or biological samples requires more refined techniques.

Methodologies such as Liquid-Liquid Extraction (LLE), Soxhlet extraction, and Ultrasonic-Assisted Extraction (UAE) are effective but often require significant volumes of organic solvents.[10] For aqueous samples, Solid Phase Extraction (SPE) offers a more efficient and selective alternative.[10][11]

Experimental Protocol: Solid Phase Extraction (SPE) of Cresols from an Aqueous Matrix

This protocol provides a validated workflow for concentrating cresol isomers from a water sample, a crucial first step before purification and subsequent reaction.

Objective: To isolate and concentrate cresol isomers from a 1-liter aqueous sample.

Materials:

-

SPE Cartridge: Polystyrene-divinylbenzene (PS-DVB), 0.5 g

-

Methanol (HPLC Grade)

-

Dichloromethane (DCM, HPLC Grade)

-

Deionized Water, acidified to pH < 2 with Sulfuric Acid

-

SPE Vacuum Manifold

-

Glass Syringes and Collection Vials

Procedure:

-

Cartridge Conditioning:

-

Pass 10 mL of DCM through the PS-DVB cartridge. Do not allow the sorbent to go dry.

-

Follow with 10 mL of methanol, ensuring the sorbent remains submerged.

-

Finally, equilibrate the cartridge by passing two 10 mL aliquots of acidified deionized water (pH < 2). Again, do not let the sorbent bed go dry. This step activates the stationary phase for optimal analyte retention.

-

-

Sample Loading:

-

Pass the 1 L water sample (acidified to pH < 2) through the conditioned cartridge at a flow rate of 10-15 mL/min. The acidic condition ensures the phenolic compounds are in their neutral form, maximizing retention on the non-polar sorbent.

-

After the entire sample has passed, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent bed.

-

-

Analyte Elution:

-

Place a clean collection vial inside the vacuum manifold.

-

Elute the retained cresols by passing 5-10 mL of DCM through the cartridge. The strong affinity of the analytes for the organic solvent facilitates their release from the sorbent.

-

Collect the eluate. This solution now contains the concentrated cresol isomers.

-

-

Post-Extraction:

-

The resulting extract can be concentrated further under a gentle stream of nitrogen if necessary. The mixture of isomers would then typically be separated by fractional distillation or chromatography to isolate the m-cresol fraction before proceeding to the sulfonation step.

-

Part 2: Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid

With a purified source of m-cresol, the next stage is the targeted chemical modification: sulfonation. The success of this step hinges on controlling the reaction's regioselectivity.

Principles of Electrophilic Aromatic Sulfonation

Aromatic sulfonation is a classic electrophilic aromatic substitution (EAS) reaction.[12] The electrophile is typically sulfur trioxide (SO₃), either used directly or generated in situ from concentrated sulfuric acid. The reaction is reversible, a characteristic that can be exploited in synthesis and purification.[13]

Guiding the Reaction: Regioselectivity in m-Cresol Sulfonation

The key to forming the desired product is understanding the directing effects of the substituents on the m-cresol aromatic ring.

-

Hydroxyl (-OH) Group: A powerful activating group and an ortho, para-director.

-

Methyl (-CH₃) Group: A weakly activating group and also an ortho, para-director.

In m-cresol (3-methylphenol), the hydroxyl and methyl groups are in a 1,3-relationship. Their directing effects are cooperative, strongly activating the positions at C2, C4, and C6.

-

Position C2: ortho to both -OH and -CH₃.

-

Position C4: para to the -OH group and ortho to the -CH₃ group.

-

Position C6: ortho to the -OH group and para to the -CH₃ group.

The para-directing effect of the hydroxyl group is particularly strong. Therefore, substitution at the C4 and C6 positions is highly favored over the more sterically hindered C2 position. The formation of 4-Hydroxy-2-methylbenzenesulfonic acid (sulfonation at C4) is a major, predictable outcome of this reaction, alongside its isomer formed by substitution at C6.

"Reactant" [label=<

|

| m-Cresol |

"Transition" [label="+ SO₃", shape=none, fontcolor="#202124"];

"Product" [label=<

|

| 4-Hydroxy-2-methylbenzenesulfonic acid |

"Reactant" -> "Transition" -> "Product"; } enddot Caption: Chemical transformation from m-cresol to the target sulfonic acid.

Experimental Protocol: Synthesis via Sulfonation

This protocol details the direct sulfonation of m-cresol. It is a self-validating system; successful synthesis relies on precise temperature control to manage reaction kinetics and minimize side products.

Objective: To synthesize 4-Hydroxy-2-methylbenzenesulfonic acid from m-cresol.

Materials:

-

m-Cresol (3-methylphenol), purified (10.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (98%, 10.8 mL, ~0.2 mol)

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and heating mantle with temperature controller

-

Dropping funnel

-

Ice bath

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup:

-

Equip the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Place the flask in an ice bath on the magnetic stirrer.

-

Add the m-cresol (10.8 g) to the flask and begin stirring.

-

-

Addition of Sulfonating Agent:

-

Slowly add the concentrated sulfuric acid (10.8 mL) dropwise from the dropping funnel to the stirring m-cresol. Maintain the internal temperature below 20°C during the addition to control the initial exothermic reaction. This slow addition is crucial to prevent overheating and the formation of undesired byproducts.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 90-100°C using the heating mantle. Maintain this temperature for 2-3 hours with continuous stirring. The elevated temperature drives the sulfonation to completion. A similar principle is used for the sulfonation of phenol.[14]

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature. The product will be a viscous liquid or semi-solid.

-

Slowly and carefully pour the cooled mixture into 100 mL of a cold, saturated sodium chloride solution while stirring. This process, known as "salting out," decreases the solubility of the sulfonic acid product in the aqueous layer, causing it to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with small portions of cold saturated sodium chloride solution to remove excess sulfuric acid and unreacted starting material.

-

-

Purification:

-

The crude product can be purified by recrystallization from a minimal amount of hot water. The difference in solubility of the sulfonic acid at high and low temperatures allows for effective purification.

-

Dry the purified crystals in a vacuum oven at 50-60°C.

-

Analytical Characterization

Confirmation of the product's identity and purity is essential. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Outcome |

| HPLC-UV | Purity assessment and quantification | A major peak corresponding to the product, with retention time distinct from starting material and isomers.[15][16] |

| ¹H NMR | Structural confirmation | A spectrum showing distinct aromatic protons and a methyl singlet, consistent with the 1,2,4-substitution pattern. |

| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion corresponding to the calculated mass of C₇H₈O₄S (188.20 g/mol ).[17][18] |

| Melting Point | Purity check | A sharp melting point consistent with literature values for the pure compound. |

Conclusion

The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid is a prime example of leveraging naturally available precursors for the creation of valuable chemical intermediates. By starting with m-cresol, which is accessible from both fossil and biological sources, a targeted synthesis is achievable through a well-understood electrophilic aromatic sulfonation reaction. The key to a successful outcome lies in the careful control of reaction conditions and a thorough understanding of the substituent effects that govern the reaction's regioselectivity. The protocols and principles outlined in this guide provide researchers with the foundational knowledge required to produce this compound efficiently and with high purity.

References

-

Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

-

Lyu, Y., et al. (2025, September 22). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC. Retrieved from [Link]

-

Chemcess. (2025, September 20). Industrial Production Of Cresols. Retrieved from [Link]

-

Analytice. (2024, June 7). Analysis of p-cresol (CAS: 106-44-5) in laboratories. Retrieved from [Link]

-

PubMed. (2021, April 27). Characterization of human sulfotransferases catalyzing the formation of p-cresol sulfate and identification of mefenamic acid as a potent metabolism inhibitor and potential therapeutic agent for detoxification. Retrieved from [Link]

-

Wang, K., et al. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. ScienceDirect. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). p-Cresol. Retrieved from [Link]

-

ATSDR. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols. Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

- Google Patents. (n.d.). EP0105630B1 - Production of para-cresol.

-

Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

-

PubMed. (2025, August 1). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Retrieved from [Link]

-

PubMed. (2025, September 22). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

-

ATSDR. (n.d.). Cresols | Public Health Statement. Retrieved from [Link]

-

INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]

-

Prokopienko, A.J., et al. (2024, February 13). p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (i) I2,.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 7134-05-6 | Product Name : 4-Hydroxy-2-methylbenzenesulfonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105906481A - P-cresol preparation method and equipment.

-

PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554. Retrieved from [Link]

-

ResearchGate. (2018, November 26). (PDF) Cresols. Retrieved from [Link]

-

Wikipedia. (n.d.). Carvacrol. Retrieved from [Link]

-

Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]

- Google Patents. (n.d.). US2370719A - Process for separating 2, 3, 6-trimethyl phenol and 2-methyl-4-ethyl phenol.

-

American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzene sulfonic acid, 98-11-3. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

-

lookchem. (n.d.). Cas 98-11-3,Benzenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cresol. Retrieved from [Link]

-

Yang, Z., et al. (1998, May 29). Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Method Development for 4-Hydroxy-2-Methyl-N-. Retrieved from [Link]

-

Metabolon. (n.d.). P-Cresol Sulfate. Retrieved from [Link]

-

EPA. (n.d.). "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. Retrieved from [Link]

-

PMC. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylphenol (FDB008785). Retrieved from [Link]

-

Konieczynski, P. (n.d.). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Retrieved from [Link]

Sources

- 1. Cresol - Wikipedia [en.wikipedia.org]

- 2. p-Cresol - Wikipedia [en.wikipedia.org]

- 3. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 4. Cresols | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 8. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Showing Compound 2-Methylphenol (FDB008785) - FooDB [foodb.ca]

- 10. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]

- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 14. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]

- 16. helixchrom.com [helixchrom.com]

- 17. clearsynth.com [clearsynth.com]

- 18. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hydroxy-2-methylbenzenesulfonic Acid in Organic Synthesis

Introduction: Unveiling the Catalytic Potential of 4-Hydroxy-2-methylbenzenesulfonic Acid

4-Hydroxy-2-methylbenzenesulfonic acid, a member of the arylsulfonic acid family, is emerging as a potent and versatile Brønsted acid catalyst for a variety of organic transformations. Its unique structure, featuring both a strongly acidic sulfonic acid group and a nucleophilic hydroxyl group on a methylated benzene ring, offers a compelling combination of reactivity and potential for substrate-specific interactions. This dual functionality, coupled with its solid nature and moderate solubility in organic solvents, positions it as an attractive alternative to conventional mineral acids and other organocatalysts.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical use of 4-Hydroxy-2-methylbenzenesulfonic acid as a catalyst. We will explore its application in key synthetic reactions, provide detailed, adaptable protocols, and discuss the mechanistic underpinnings of its catalytic activity. The protocols presented herein are based on established methodologies for analogous sulfonic acid catalysts and are intended to serve as a robust starting point for reaction optimization.

Physicochemical Properties

A thorough understanding of the catalyst's properties is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 7134-05-6 | [1] |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.2 g/mol | [1] |

| Appearance | Dark brown solid | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1] |

Core Application I: Fischer-Speier Esterification

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of pharmaceuticals, polymers, and fragrances. 4-Hydroxy-2-methylbenzenesulfonic acid serves as an excellent catalyst for this reaction, offering high yields and operational simplicity.

Causality of Catalytic Choice

Arylsulfonic acids like p-toluenesulfonic acid (p-TSA) are well-established catalysts for Fischer esterification.[2][3][4] The strong Brønsted acidity of the sulfonic acid group is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. The organic nature of the catalyst enhances its solubility in the reaction medium compared to mineral acids like sulfuric acid. 4-Hydroxy-2-methylbenzenesulfonic acid is expected to exhibit similar catalytic activity to p-TSA.[5][6] The presence of the hydroxyl and methyl groups on the aromatic ring can subtly influence the catalyst's acidity and steric environment, potentially offering unique selectivity in certain applications.[7]

Reaction Workflow

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of a Generic Ester

Disclaimer: This protocol is adapted from established procedures for p-toluenesulfonic acid and may require optimization for specific substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 - 5.0 eq, can also be used as solvent)

-

4-Hydroxy-2-methylbenzenesulfonic acid (0.05 - 0.1 eq)

-

Toluene (if alcohol is not the solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid, the alcohol, and 4-Hydroxy-2-methylbenzenesulfonic acid. If the alcohol is a solid or high-boiling, use toluene as the solvent.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If toluene was used, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude ester can be purified by distillation or column chromatography on silica gel.

Core Application II: Friedel-Crafts Type Condensation for Bisphenol Synthesis

Bisphenols are crucial monomers in the polymer industry, serving as building blocks for polycarbonates and epoxy resins. The acid-catalyzed condensation of phenols with aldehydes or ketones is a primary route for their synthesis. 4-Hydroxy-2-methylbenzenesulfonic acid can effectively catalyze this Friedel-Crafts type alkylation.

Causality of Catalytic Choice

The synthesis of bisphenols is an electrophilic aromatic substitution reaction.[8] The Brønsted acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, enhancing its electrophilicity. The activated electrophile is then attacked by the electron-rich phenol ring. A second molecule of phenol then reacts with the intermediate, leading to the formation of the bisphenol. Sulfonic acids are known to be effective catalysts for this transformation.[9] The use of an organic sulfonic acid like 4-Hydroxy-2-methylbenzenesulfonic acid can offer advantages in terms of solubility and milder reaction conditions compared to strong mineral acids.

Reaction Workflow

Caption: Workflow for Bisphenol Synthesis.

Protocol: Synthesis of Bisphenol F

Disclaimer: This protocol is adapted from established procedures for other sulfonic acid catalysts and may require optimization.

Materials:

-

Phenol (excess, e.g., 10 eq)

-

Formaldehyde (37% aqueous solution, 1.0 eq)

-

4-Hydroxy-2-methylbenzenesulfonic acid (0.01 - 0.05 eq)

-

Toluene (optional, as a co-solvent)

-

Warm water

-

Organic solvent for extraction (e.g., toluene, ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, melt the phenol by heating to 40-50 °C.

-

Catalyst Addition: Add the 4-Hydroxy-2-methylbenzenesulfonic acid to the molten phenol and stir until it dissolves.

-

Aldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 50-80 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80-100 °C for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add warm water to the reaction mixture to dissolve the catalyst and unreacted phenol.

-

Extraction: Extract the product with an organic solvent such as toluene or ethyl acetate.

-

Washing: Wash the organic layer with warm water several times to remove any remaining phenol and catalyst.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude bisphenol F.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene, water).

Core Application III: Pechmann Condensation for Coumarin Synthesis

Coumarins are a large class of naturally occurring compounds with diverse biological activities, making them important scaffolds in medicinal chemistry. The Pechmann condensation is a classic and efficient method for their synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.

Causality of Catalytic Choice

The Pechmann condensation is catalyzed by strong acids. The mechanism involves two key acid-catalyzed steps: a transesterification between the phenol and the β-ketoester, followed by an intramolecular Friedel-Crafts acylation. 4-Hydroxy-2-methylbenzenesulfonic acid, as a strong Brønsted acid, is well-suited to catalyze both of these transformations. Its use can provide a homogeneous reaction medium and may offer advantages in terms of ease of handling and removal compared to corrosive mineral acids.

Reaction Workflow

Caption: Workflow for Pechmann Condensation.

Protocol: Synthesis of a 4-Methylcoumarin Derivative

Disclaimer: This protocol is adapted from established procedures for other acid catalysts and may require optimization.

Materials:

-

A substituted phenol (1.0 eq)

-

Ethyl acetoacetate (1.0 - 1.2 eq)

-

4-Hydroxy-2-methylbenzenesulfonic acid (0.1 - 0.2 eq)

-

Ethanol (for recrystallization)

-

Ice-cold water

Procedure:

-

Reaction Setup: In a round-bottom flask, mix the phenol, ethyl acetoacetate, and 4-Hydroxy-2-methylbenzenesulfonic acid. The reaction can often be performed under solvent-free conditions.

-

Reaction: Heat the reaction mixture with stirring. The optimal temperature will depend on the reactivity of the phenol and can range from 60 °C to 120 °C. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

-

Isolation: The coumarin product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques. The progress of each reaction can be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product. The final products should be characterized by:

-

Melting Point: Comparison with literature values for known compounds.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify key functional groups.

-

Mass Spectrometry: To determine the molecular weight.

-

Consistent and reproducible results from these analytical methods will validate the efficacy of the protocols and the catalytic activity of 4-Hydroxy-2-methylbenzenesulfonic acid.

Conclusion

4-Hydroxy-2-methylbenzenesulfonic acid is a promising and versatile Brønsted acid catalyst for a range of important organic transformations. Its ease of handling, strong acidity, and potential for unique reactivity make it a valuable tool for synthetic chemists. The application notes and protocols detailed in this guide provide a solid foundation for its use in Fischer-Speier esterification, bisphenol synthesis, and Pechmann condensation. As with any catalytic system, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- Khodaei, M. M., & Bahramian, B. (2012). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Oriental Journal of Chemistry, 28(2), 839-842.

-

ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 19). Pechmann condensation. [Link]

- Li, Y., et al. (2013). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 78(8), 1023-1033.

-

REVISTA DE CHIMIE. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. [Link]

-

ResearchGate. (2025, August 6). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. [Link]

-

ACS Publications. (2023, November 30). Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. CompTox Chemicals Dashboard. [Link]

-

E3S Web of Conferences. (2018). Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. [Link]

-

ResearchGate. (2023, May 3). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

-

ResearchGate. (n.d.). Accelerated cure of phenol-formaldehyde by the addition of cure accelerators: studies with model compounds. [Link]

-

U.S. Forest Service - Forest Products Laboratory. (1993). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. [Link]

- Google Patents. (n.d.). Phenol formaldehyde condensates, their preparation and use as dispersing agents, liquefiers, and tanning agents.

-

Cheméo. (n.d.). Benzenesulfonic acid, 4-hydroxy-. [Link]

-

ResearchGate. (n.d.). Synthesis of bisphenol F. [Link]

-

Diva-portal.org. (n.d.). Catalytic synthesis of benign bisphenols. [Link]

-

Tex-is-fun. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

ResearchGate. (2025, August 7). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review | MDPI [mdpi.com]

- 4. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]

HPLC analysis method for 4-Hydroxy-2-methylbenzenesulfonic acid quantification

An Application Note and Protocol for the Quantification of 4-Hydroxy-2-methylbenzenesulfonic Acid by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-2-methylbenzenesulfonic acid. This strong organic acid presents unique challenges for traditional reversed-phase chromatography; however, the method detailed herein ensures excellent peak shape, resolution, and sensitivity. This application note is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte. The protocol covers the scientific principles of the separation, detailed experimental procedures, method validation guidelines based on ICH standards, and troubleshooting advice.

Introduction and Scientific Principle

4-Hydroxy-2-methylbenzenesulfonic acid is a key organic intermediate and is related to compounds such as m-Cresol and Policresulen.[1][2][3] Accurate quantification is essential for process monitoring, quality control, and stability studies.

Chemically, 4-Hydroxy-2-methylbenzenesulfonic acid is a highly polar aromatic sulfonic acid.[4] Its very low predicted pKa of approximately -0.16 signifies that it is a strong acid, existing almost exclusively in its anionic sulfonate form in typical HPLC mobile phases.[1] This property makes it challenging to retain on conventional reversed-phase columns, often leading to poor peak shape and retention near the solvent front.[5][6]

The principle of this method is based on reversed-phase HPLC, where separation is achieved through hydrophobic interactions between the analyte and a non-polar stationary phase (C18). To overcome the low retention of this hydrophilic and strongly acidic compound, the mobile phase composition is critical. While ion suppression is not feasible for such a strong acid, controlling the mobile phase's ionic strength and organic content allows for reproducible retention and symmetrical peaks.[5][7][8] An acidified mobile phase is employed to ensure a consistent ionic environment and to minimize interactions with residual silanols on the silica-based column, thereby improving peak shape.

Analyte Chemical Properties

A fundamental understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄S | PubChem[4] |

| Molecular Weight | 188.20 g/mol | PubChem[4] |

| IUPAC Name | 4-hydroxy-2-methylbenzenesulfonic acid | PubChem[4] |

| CAS Number | 7134-05-6 | ChemicalBook[1] |

| Predicted pKa | -0.16 ± 0.50 | ChemicalBook[1] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation, Materials, and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

-

Chemicals and Reagents:

-

4-Hydroxy-2-methylbenzenesulfonic acid reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric acid (H₃PO₄), 85% (ACS grade or higher).

-

-

Columns and Supplies:

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

-

HPLC vials with caps and septa.

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

Preparation of Solutions

-

Mobile Phase Preparation (0.1% H₃PO₄ in Water/Acetonitrile):

-

To prepare the aqueous component (Mobile Phase A), add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

-

The organic component is HPLC-grade acetonitrile (Mobile Phase B).

-

The mobile phase for this isocratic method will be a premixed solution. For a typical starting condition, mix the aqueous and organic components in a 90:10 (v/v) ratio (Aqueous:Acetonitrile).

-

Degas the final mobile phase for at least 15 minutes using sonication or an online degasser before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 4-Hydroxy-2-methylbenzenesulfonic acid reference standard.

-

Transfer it quantitatively to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the stock solution.

-

-

Calibration Standards (e.g., 10-200 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.

-

Sample Preparation

-

Accurately weigh a portion of the sample expected to contain 4-Hydroxy-2-methylbenzenesulfonic acid.

-

Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).[10]

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[11][12]

HPLC Operating Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for reversed-phase with good efficiency and backpressure.[9] |

| Mobile Phase | 90:10 (v/v) Water (0.1% H₃PO₄) : Acetonitrile | Isocratic elution for simplicity and robustness. Acid improves peak shape. Ratio can be adjusted to optimize retention time.[13][14] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains stable retention times by controlling viscosity and mass transfer. |

| Detection Wavelength | 220 nm | Provides high sensitivity for aromatic sulfonic acids. |

| Run Time | 10 minutes | Should be sufficient for analyte elution and column re-equilibration. |

Analysis Sequence and System Suitability

Before analyzing samples, the system's performance must be verified.

-

Equilibrate the System: Pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the mobile phase or a diluent blank to ensure no interfering peaks are present.

-

Make at least five replicate injections of a mid-range calibration standard (e.g., 100 µg/mL).

-

Calculate the system suitability parameters based on these injections.

-

| SST Parameter | Acceptance Criteria |

| Retention Time %RSD | ≤ 1.0% |

| Peak Area %RSD | ≤ 2.0% |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

-

Analysis Sequence:

-

Run the SST. If it passes, proceed.

-

Inject the calibration standards from lowest to highest concentration.

-

Inject the prepared samples.

-

Periodically inject a check standard (a mid-range standard) to monitor system performance over the run.

-

Visualization of Workflows

dot digraph "HPLC Analysis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption="Figure 1: Overall Experimental Workflow."

Data Analysis and Method Validation

Quantification

-

Calibration Curve: Plot the peak area of the 4-Hydroxy-2-methylbenzenesulfonic acid standard injections versus their corresponding concentrations (µg/mL).

-

Linear Regression: Perform a linear regression analysis on the calibration curve data. The curve should have a coefficient of determination (r²) of ≥ 0.999.

-

Calculate Sample Concentration: Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve using the regression equation (y = mx + c).

Method Validation Framework

To ensure the trustworthiness and reliability of this method, it must be validated according to internationally recognized standards such as the ICH Q2(R1) or Q2(R2) guidelines.[15][16] This process provides documented evidence that the method is suitable for its intended purpose.[17][18]

dot digraph "Method_Validation_Parameters" { graph [nodesep=0.4, ranksep=0.5]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption="Figure 2: Key HPLC Method Validation Parameters."

The following table summarizes the core validation parameters and typical acceptance criteria.[19]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of other components (impurities, matrix). | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity & Range | Proportional relationship between concentration and response over a defined range. | r² ≥ 0.999 over the specified range. |

| Accuracy | Closeness of test results to the true value, often tested by spike/recovery studies. | 98.0% - 102.0% recovery. |

| Precision (%RSD) | Agreement among a series of measurements. Includes repeatability and intermediate precision. | RSD ≤ 2.0% for assay methods. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature). | System suitability parameters remain within limits. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No peaks or very small peaks | Injection error; incorrect mobile phase; detector lamp off. | Check autosampler sequence and vial; verify mobile phase composition; ensure detector lamp is on. |

| Broad or tailing peaks | Column contamination or degradation; sample overload; mismatched sample solvent. | Flush or replace the column; dilute the sample; ensure sample is dissolved in the mobile phase.[10] |

| Shifting retention times | Leak in the system; column temperature fluctuation; mobile phase composition changed. | Check for leaks; ensure column oven is at the set temperature; prepare fresh mobile phase. |

| High backpressure | Column or system frit blockage; mobile phase precipitation. | Filter all samples and mobile phases; reverse flush column (follow manufacturer's guide); check for blockages. |

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81554, 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]

-

Jandera, P. (2006). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Journal of Liquid Chromatography & Related Technologies, 29(16), 2349-2379. Retrieved from [Link]

-

GL Sciences. (n.d.). MonoCap SCX. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 4-Methylbenzenesulfonic acid hydrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Osaka Soda. (n.d.). Method Development | HPLC Q&A. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

PMC. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]

-

Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

-

ResearchGate. (2023, July 21). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.... Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]

-

ScienceDirect. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzenesulfonic Acid. Retrieved from [Link]

-

Turk J Pharm Sci. (2014). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2-methylbenzenesulfonic acid CAS#: 7134-05-6 [m.chemicalbook.com]

- 2. 4-Hydroxy-2-methylbenzenesulfonic acid | 7134-05-6 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. helixchrom.com [helixchrom.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. nacalai.com [nacalai.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Separation of 4-Methylbenzenesulfonic acid hydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. zenodo.org [zenodo.org]

- 18. actascientific.com [actascientific.com]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application of 4-Hydroxy-2-methylbenzenesulfonic acid in polymer chemistry.

Application Note: 4-Hydroxy-2-methylbenzenesulfonic Acid (HMBSA) in Polymer Chemistry

Executive Summary

4-Hydroxy-2-methylbenzenesulfonic acid (HMBSA), CAS [7134-05-6], is a bifunctional aromatic intermediate derived from the sulfonation of m-cresol. In polymer chemistry, it occupies a unique niche due to its amphiphilic nature (hydrophobic methyl/aromatic core, hydrophilic sulfonic/hydroxyl groups) and specific reactivity patterns.

This guide details three primary applications:

-

Monomer Synthesis: Production of condensation polymers (polymethylenecresol sulfonic acids) used in biomedical and ion-exchange applications.

-

Conducting Polymer Doping: Use as a secondary dopant and thermal stabilizer for Polyaniline (PANI).

-

Catalysis: Application as a non-oxidizing acid catalyst for esterification and resin curing.

Chemical Profile & Reactivity

Understanding the structure is critical for experimental design. HMBSA is produced by sulfonating m-cresol at the position para to the hydroxyl group.

-

Structure: The sulfonic acid group (

) is at position 1. The methyl group ( -

Reactivity Implication:

-

Ortho-Positions (C3, C5): The positions ortho to the hydroxyl group are unsubstituted and highly activated for electrophilic aromatic substitution. This allows HMBSA to react with aldehydes (e.g., formaldehyde) to form methylene-bridged polymers.

-

Sulfonic Moiety: Provides strong acidity for doping and catalysis, and water solubility for the resulting polymers.

-

Hydroxyl Moiety: Facilitates hydrogen bonding, enhancing blend compatibility in polymer matrices.

-

Application A: Synthesis of Condensation Polymers (Policresulen Analogs)

HMBSA serves as the primary monomer for the synthesis of polymethylenecresol sulfonic acids (e.g., Policresulen). These polymers are potent hemostatic agents and ion-exchange resins.

Mechanism

The reaction is an acid-catalyzed condensation with formaldehyde. The formaldehyde attacks the activated positions ortho to the phenolic hydroxyl (Positions 3 and 5 relative to the sulfonic acid at 1), creating methylene bridges.

Protocol: Condensation Polymerization of HMBSA

Objective: Synthesize a linear/branched condensation polymer with a mean molecular weight suitable for therapeutic or ion-exchange use.

Materials:

-

HMBSA (98% purity)

-

Formaldehyde (37% aqueous solution)

-

Deionized Water[1]

-

Sulfuric acid (catalytic amount, optional if HMBSA auto-catalyzes)

-

Vacuum distillation setup

Step-by-Step Methodology:

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Monomer Dissolution: Charge the flask with 1.0 mol (188.2 g) of HMBSA and 100 mL of water. Heat to 60°C to ensure complete dissolution.

-

Condensation (Initiation):

-

Slowly add 0.6 mol of Formaldehyde solution dropwise over 60 minutes.

-

Note: The molar ratio of Formaldehyde:HMBSA controls the chain length. A ratio < 1.0 favors oligomers; a ratio approaching 1.0 favors high molecular weight networks (gels). For soluble polymers, maintain a ratio between 0.5 and 0.8.

-